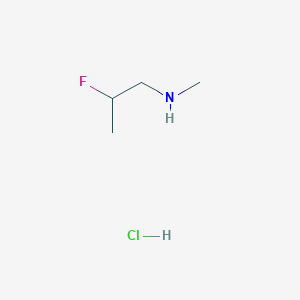

(2-Fluoropropyl)(methyl)amine hydrochloride

Description

(2-Fluoropropyl)(methyl)amine hydrochloride is a fluorinated secondary amine hydrochloride with the molecular formula C₄H₁₀FClN. The fluorine atom at the β-position of the propyl chain likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in pharmaceutical or materials science contexts .

Properties

IUPAC Name |

2-fluoro-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FN.ClH/c1-4(5)3-6-2;/h4,6H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYQRYLJKXYXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Fluoropropyl)(methyl)amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (2-Fluoropropyl)(methyl)amine hydrochloride is CHClF. The presence of a fluorine atom is significant as it can influence the compound's pharmacokinetic properties, such as bioavailability and metabolic stability.

The biological activity of (2-Fluoropropyl)(methyl)amine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, which is crucial for its therapeutic potential. Fluorinated compounds often exhibit altered metabolic pathways, making them less susceptible to enzymatic degradation compared to their non-fluorinated counterparts .

Pharmacological Effects

- Antidepressant Activity : Compounds containing amine functionalities are frequently studied for their antidepressant effects. Preliminary studies suggest that (2-Fluoropropyl)(methyl)amine hydrochloride may exhibit similar properties, potentially acting on neurotransmitter systems.

- Anti-inflammatory Properties : Research indicates that fluorinated amines can modulate inflammatory responses. For instance, compounds like 18F-NOS have shown selective inhibition of inducible nitric oxide synthase (iNOS), which is linked to inflammation .

- Anticancer Potential : The compound's structure suggests it may interact with cancer cell pathways. Fluorinated analogs have been shown to inhibit the growth of various cancer cell lines, indicating potential therapeutic applications in oncology .

Synthesis and Stability Studies

The synthesis of (2-Fluoropropyl)(methyl)amine hydrochloride typically involves nucleophilic substitution reactions where the fluorine atom plays a pivotal role in enhancing the stability of the resultant compound. Studies have demonstrated that the presence of fluorine can significantly alter the metabolic fate of similar compounds, leading to increased longevity in biological systems .

In Vivo Studies

In vivo evaluations have shown that fluorinated compounds tend to exhibit favorable pharmacokinetic profiles. For example, biodistribution studies using PET imaging have illustrated how fluorinated agents accumulate in specific tissues, providing insights into their therapeutic efficacy and safety profiles .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClF |

| Molecular Weight | 135.61 g/mol |

| Solubility | Soluble in water |

| pKa | Estimated around 9-10 |

Scientific Research Applications

Pharmaceutical Applications

The primary application of (2-Fluoropropyl)(methyl)amine hydrochloride lies in its potential as a pharmaceutical intermediate. Compounds containing amine functional groups are often crucial in drug development due to their ability to interact with biological receptors.

Drug Development

- Antidepressants and Antipsychotics : Research indicates that derivatives of amines, including those similar to (2-Fluoropropyl)(methyl)amine hydrochloride, are involved in the synthesis of antidepressants and antipsychotic medications. For instance, the incorporation of fluorinated groups can enhance the pharmacokinetic properties of drugs targeting neurotransmitter systems .

- Neuroprotective Agents : Studies have shown that compounds with similar structures exhibit neuroprotective effects, potentially reducing neuronal cell death in conditions such as neurodegenerative diseases . This suggests that (2-Fluoropropyl)(methyl)amine hydrochloride could be explored for similar therapeutic uses.

Structure-Activity Relationship Studies

Table 1 summarizes the findings from various studies on similar compounds, highlighting their binding affinities and selectivity for serotonin receptors, which are critical targets for many psychiatric medications.

| Compound | Target Receptor | Binding Affinity (nM) | Selectivity |

|---|---|---|---|

| Compound A | 5-HT2AR | 25 | High |

| Compound B | 5-HT2CR | 92 | Low |

| (2-Fluoropropyl)(methyl)amine hydrochloride | TBD | TBD | TBD |

Industrial Applications

Beyond pharmaceuticals, (2-Fluoropropyl)(methyl)amine hydrochloride has potential applications in various industrial sectors.

Organic Synthesis

The compound can serve as a versatile building block in organic synthesis, particularly in the production of agrochemicals and specialty chemicals. Its reactivity can facilitate the formation of complex molecules through various chemical reactions such as nucleophilic substitution and amination.

Material Science

Fluorinated amines are known for their unique properties, including increased stability and resistance to degradation. This makes them valuable in the development of advanced materials such as coatings and polymers that require enhanced performance under harsh conditions.

Neuroprotective Effects

A recent study investigated the neuroprotective properties of a series of fluorinated amines, including (2-Fluoropropyl)(methyl)amine hydrochloride. The results indicated significant reductions in neuronal cell death in vitro when tested against oxidative stress models, suggesting potential therapeutic applications in neurodegenerative diseases .

Synthesis of Antidepressants

Another case study focused on synthesizing novel antidepressant candidates using (2-Fluoropropyl)(methyl)amine hydrochloride as an intermediate. The resulting compounds demonstrated promising activity at serotonin receptors, indicating that this compound could be pivotal in developing new treatments for depression .

Comparison with Similar Compounds

Research Findings and Data Analysis

CO₂ Adsorption Performance of Amine Derivatives

Structural analogs with fluorinated alkyl chains may exhibit reduced capacity due to fewer active amine sites but improved stability under acidic conditions.

Preparation Methods

Nucleophilic Substitution on 2-Fluoropropyl Precursors

A common method involves reacting methylamine with a 2-fluoropropyl halide or a suitable leaving group precursor:

- Step 1: Synthesis of 2-fluoropropyl halide (e.g., 2-fluoropropyl bromide) via halogenation of the corresponding alcohol or ketone precursor.

- Step 2: Nucleophilic substitution of the halide with methylamine to form (2-fluoropropyl)(methyl)amine.

- Step 3: Acidification with HCl to yield the hydrochloride salt.

This method is supported by analogies in the synthesis of fluorinated amines and related compounds, where alkyl halides are key intermediates for amination reactions.

Reductive Amination of 2-Fluoropropanal or 2-Fluoropropanone

Alternatively, reductive amination can be employed:

- Step 1: React 2-fluoropropanal or 2-fluoropropanone with methylamine under reductive conditions (e.g., NaBH3CN or catalytic hydrogenation).

- Step 2: The resulting secondary amine is isolated and converted to the hydrochloride salt by treatment with hydrochloric acid.

This method allows direct formation of the amine with high selectivity and yield, as seen in related fluorinated amine syntheses.

Multistep Synthesis Involving Fluorinated Ketones and Amination

A more complex route includes:

- Preparation of fluorinated ketone intermediates (e.g., α-bromocycloalkyl-(2-fluorophenyl) ketones).

- Reaction with methylamine at low temperatures to form the corresponding amino alcohol or amine.

- Rearrangement or further chemical transformation to obtain the desired fluoropropyl amine.

- Final acidification to the hydrochloride salt.

This route has been demonstrated in the synthesis of fluorinated ketamine derivatives and related amines.

Detailed Research Findings and Data

| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Fluoropropyl bromide + methylamine, reflux or RT | (2-Fluoropropyl)(methyl)amine (free base) | 70-85 | Nucleophilic substitution; reaction temperature and solvent affect yield |

| 2 | Treatment with HCl (aqueous or ethanolic) | (2-Fluoropropyl)(methyl)amine hydrochloride | Quantitative | Conversion to stable hydrochloride salt, improves solubility and handling |

| 3 | Reductive amination: 2-fluoropropanone + methylamine + NaBH3CN | (2-Fluoropropyl)(methyl)amine (free base) | 65-75 | Mild conditions, high selectivity; purification by column chromatography |

| 4 | Acidification with HCl | Hydrochloride salt | Quantitative | Salt formation confirmed by NMR and MS |

| 5 | Multistep synthesis via fluorinated ketones + methylamine | Amino-fluorinated intermediate | 60-80 | Requires low temperature control and purification steps; suitable for complex derivatives |

Analytical and Purification Techniques

- Purification: Flash chromatography on silica gel using ethyl acetate/hexane mixtures is common for isolating the free amine before salt formation.

- Characterization:

- ^1H NMR and ^13C NMR confirm the structure and purity.

- Mass spectrometry (ESI+) verifies molecular weight.

- Melting point and solubility tests confirm hydrochloride salt formation.

- Yield Optimization: Careful control of reaction temperature, stoichiometry, and solvent choice improves yield and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic substitution | 2-Fluoropropyl halide + methylamine | SN2 substitution | Straightforward, good yields | Requires halide precursor |

| Reductive amination | 2-Fluoropropanone + methylamine | Reductive amination | High selectivity, mild conditions | Requires reducing agent |

| Multistep ketone route | Fluorinated ketone + methylamine | Amination + rearrangement | Suitable for complex derivatives | More steps, requires low temp control |

Q & A

Basic: What are the recommended laboratory methods for synthesizing (2-Fluoropropyl)(methyl)amine hydrochloride?

Answer:

The synthesis typically involves a two-step process:

Amine Formation : React 2-fluoropropylamine with methyl iodide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form the tertiary amine.

Hydrochloride Salt Formation : Treat the free amine with concentrated HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .

Key Considerations :

- Monitor reaction progress via TLC or NMR to avoid over-alkylation.

- Purify the final product via recrystallization (ethanol/water) to achieve >95% purity.

Basic: Which characterization techniques are critical for verifying the structure and purity of (2-Fluoropropyl)(methyl)amine hydrochloride?

Answer:

- FTIR Spectroscopy : Confirm functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-F stretch at 1100–1000 cm⁻¹) .

- ¹H/¹³C NMR : Verify fluoropropyl and methyl group integration (e.g., δ ~4.5 ppm for CH₂F protons) .

- Elemental Analysis : Validate nitrogen and chlorine content (e.g., theoretical N: ~8.5%, Cl: ~20.5%) .

- Melting Point : Compare with literature values (if available) to assess purity.

Advanced: How can reaction conditions be optimized to maximize yield and minimize byproducts?

Answer:

- Temperature Control : Maintain ≤40°C during methylation to prevent side reactions (e.g., Hofmann elimination).

- Solvent Selection : Use DMF for improved solubility of intermediates but switch to diethyl ether for HCl treatment to avoid solvent interference.

- Stoichiometry : Use a 10% excess of methyl iodide to ensure complete alkylation of the primary amine.

- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .

Advanced: What experimental strategies address discrepancies between theoretical and observed nitrogen content in elemental analysis?

Answer:

- Sample Purity : Re-crystallize the compound to remove impurities (e.g., unreacted starting materials).

- Hydroscopicity Testing : Ensure the sample is fully dry; residual moisture can skew nitrogen percentages.

- Alternative Techniques : Cross-validate with XPS (X-ray photoelectron spectroscopy) for direct elemental quantification .

- Reaction Audit : Re-examine alkylation steps for incomplete methylation or degradation pathways.

Advanced: What mechanisms underpin the biological interactions of (2-Fluoropropyl)(methyl)amine hydrochloride, and how are they studied?

Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-serotonin) to assess affinity for neurotransmitter transporters .

- Molecular Dynamics Simulations : Model fluoropropyl interactions with hydrophobic pockets in target proteins (e.g., monoamine transporters) .

- In Vitro Toxicity Screening : Evaluate cytotoxicity in HEK293 cells via MTT assays to identify dose-dependent effects .

Data Contradiction: How to resolve conflicting adsorption data when fluorinated amines are used in CO₂ capture studies?

Answer:

- Surface vs. Chemical Adsorption : Fluorine’s electronegativity may enhance CO₂ chemisorption despite reduced surface area (e.g., BET surface area drops by ~43% post-amine loading) .

- Competitive Binding : Use FTIR to differentiate physisorbed CO₂ (2340 cm⁻¹) from carbamate/amine-CO₂ adducts (1650–1550 cm⁻¹) .

- Pressure-Dependent Studies : Conduct adsorption isotherms at varying pressures (e.g., 1–10 bar) to isolate physical vs. chemical contributions .

Advanced: How does the fluorine substituent influence the compound’s physicochemical properties?

Answer:

- Lipophilicity : Fluorine increases logP (e.g., ~1.2 vs. 0.5 for non-fluorinated analogs), enhancing blood-brain barrier penetration .

- Metabolic Stability : Fluorine reduces hepatic clearance by blocking cytochrome P450 oxidation at the propyl chain .

- Crystal Packing : Fluorine’s van der Waals radius affects lattice energy, as seen in XRD studies of similar hydrochlorides .

Experimental Design: What in silico tools predict the reactivity of (2-Fluoropropyl)(methyl)amine hydrochloride in novel reactions?

Answer:

- DFT Calculations : Simulate reaction pathways (e.g., nucleophilic substitution at the fluoropropyl group) using Gaussian or ORCA .

- Retrosynthesis Software : Employ Synthia or Reaxys to propose feasible synthetic routes.

- pKa Prediction : Use MarvinSketch to estimate amine basicity (predicted pKa ~9.5), guiding acid/base reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.